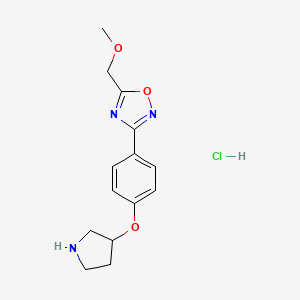
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide” is a compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and indicates that these molecules are in the acceptable range for evaluation of drug-like properties .Applications De Recherche Scientifique
Chemical Reactions and Synthesis Pathways
A review by Kamneva et al. (2018) on arylmethylidenefuranones emphasizes the versatility of furan derivatives in chemical reactions, demonstrating the potential of furan compounds, similar in structure to the subject compound, to react with various nucleophiles, leading to the synthesis of a wide range of biologically and chemically significant compounds. This indicates the compound’s potential as a precursor in synthesizing acyclic, cyclic, and heterocyclic compounds with applications in medicinal chemistry and materials science (Kamneva, Anis’kova, & Egorova, 2018).
Contribution to Central Nervous System (CNS) Drug Synthesis
Saganuwan (2017) highlights the role of heterocyclic compounds, sharing structural features with N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide, in serving as lead molecules for synthesizing compounds with potential CNS activity. The review identifies functional chemical groups, including pyridine and pyridazinone derivatives, as pivotal in developing drugs targeting CNS disorders, suggesting the compound’s framework could be influential in discovering novel CNS-acting drugs (Saganuwan, 2017).
Heterocyclic N-oxide Derivatives and Drug Development
Li et al. (2019) discuss the importance of heterocyclic N-oxide molecules, including pyridine and pyridazinone derivatives, in organic synthesis, catalysis, and drug applications. These derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underlining the compound’s potential as a basis for developing therapeutics with diverse pharmacological actions (Li et al., 2019).
Exploration of Bioactive Compounds and Optical Sensors
Jindal and Kaur (2021) explore the synthesis and applications of pyrimidine-based optical sensors and their significant biological and medicinal applications. Given the structural similarity and the presence of heterocyclic components, the compound could potentially be utilized in designing optical sensors with biomedical applications, further highlighting its versatility in scientific research (Jindal & Kaur, 2021).
Orientations Futures
The future directions for research on this compound could involve further testing of its anti-tubercular activity, as well as exploration of its potential activity against other bacterial species. Additionally, further studies could be conducted to optimize its synthesis and to investigate its pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(13-4-2-10-24-13)19-9-8-18-14-5-6-15(22-21-14)20-12-3-1-7-17-11-12/h1-7,10-11H,8-9H2,(H,18,21)(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGLKRJTUFMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

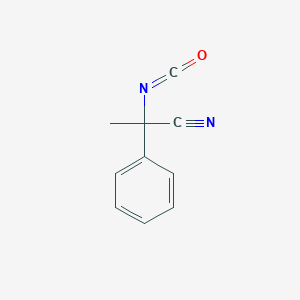


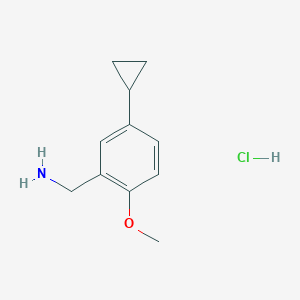

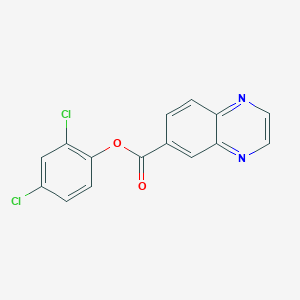
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)
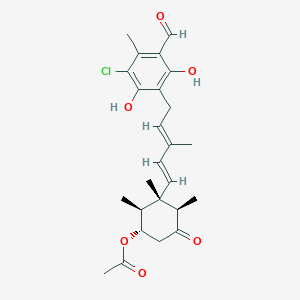
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)
![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)
